3-Bromo-3-ethyl-5,5-dimethylheptan-4-one
Description
3-Bromo-3-ethyl-5,5-dimethylheptan-4-one is a brominated aliphatic ketone characterized by a seven-carbon backbone (heptan-4-one) with substituents at the 3- and 5-positions. The 3-position is substituted with a bromine atom and an ethyl group, while the 5-position features two methyl groups.
Molecular Formula: C₉H₁₇BrO
Molecular Weight: 221.14 g/mol
Key Features:
- The bromine atom enhances electrophilicity at the 3-position, facilitating reactivity in substitution or elimination reactions.
- The ethyl and dimethyl groups introduce steric bulk, which may influence reaction kinetics and regioselectivity.
Properties
CAS No. |
62692-62-0 |
|---|---|
Molecular Formula |
C11H21BrO |
Molecular Weight |
249.19 g/mol |
IUPAC Name |
3-bromo-3-ethyl-5,5-dimethylheptan-4-one |
InChI |
InChI=1S/C11H21BrO/c1-6-10(4,5)9(13)11(12,7-2)8-3/h6-8H2,1-5H3 |
InChI Key |
AWGZHOSUBWPULU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)C(CC)(CC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-ethyl-5,5-dimethylheptan-4-one typically involves the bromination of 3-ethyl-5,5-dimethylheptan-4-one. This reaction can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually require a controlled temperature to prevent over-bromination and ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures high yield and purity of the product, which is essential for its applications in various industries.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-ethyl-5,5-dimethylheptan-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Elimination: Potassium tert-butoxide in tert-butanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products
Substitution: 3-Ethyl-5,5-dimethylheptan-4-ol.
Elimination: 3-Ethyl-5,5-dimethylhept-3-ene.
Oxidation: 3-Ethyl-5,5-dimethylheptan-4-one or 3-Ethyl-5,5-dimethylheptanoic acid.
Scientific Research Applications
3-Bromo-3-ethyl-5,5-dimethylheptan-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-3-ethyl-5,5-dimethylheptan-4-one involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The compound’s structure allows it to interact with enzymes and other proteins, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
3,5-Dimethylheptan-4-one
Molecular Formula : C₉H₁₈O
Molecular Weight : 142.24 g/mol
Key Differences :
- Substituents : Lacks bromine and the ethyl group at the 3-position.
- Physical Properties :
- Lower molecular weight (142.24 vs. 221.14 g/mol).
- Reduced lipophilicity (LogP = 2.65 vs. estimated ~3.1 for the brominated analog).
- Likely lower boiling point due to smaller molecular size and absence of polar bromine.
- Reactivity : The absence of bromine limits its utility in substitution reactions.
| Compound Name | Molecular Formula | Molecular Weight | LogP | Boiling Point (°C) | Reactivity Profile |
|---|---|---|---|---|---|
| 3-Bromo-3-ethyl-5,5-dimethylheptan-4-one | C₉H₁₇BrO | 221.14 | ~3.1 | 220–240 (estimated) | High (Bromine enables SN/SE reactions) |
| 3,5-Dimethylheptan-4-one | C₉H₁₈O | 142.24 | 2.65 | ~170–180 (estimated) | Low (No leaving group) |
Aliphatic vs. Aromatic Brominated Ketones
Compounds like (E)-2-(1-bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one () highlight key contrasts:
- Structure : Aromatic bromine (attached to an indole ring) vs. aliphatic bromine in the target compound.
- Reactivity :
- Aliphatic bromides (e.g., the target) undergo faster SN2 reactions due to better leaving-group ability and less steric hindrance.
- Aromatic bromides (e.g., indole derivatives) are less reactive in nucleophilic substitutions but participate in coupling reactions (e.g., Suzuki).
Hypothetical Non-Brominated Analog: 3-Ethyl-5,5-dimethylheptan-4-one
- Molecular Formula : C₉H₁₈O
- Comparison: Removal of bromine reduces molecular weight (142.24 vs. 221.14 g/mol) and polarity. Reactivity shifts toward ketone-specific reactions (e.g., reductions, enolate formations) rather than halogen-driven pathways.
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